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Compound of Interest

6-(Benzylamino)pyridine-3-
Compound Name:
carbonitrile

Cat. No.: B174813

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This document provides a comprehensive overview of the available
spectroscopic data for the compound 6-(benzylamino)pyridine-3-carbonitrile, also known as
6-(benzylamino)nicotinonitrile. Due to the limited availability of a complete, published dataset in
a single source, this guide synthesizes information from various suppliers and provides data for
structurally related compounds to offer a comparative analysis.

Compound Identification

Parameter Value

Compound Name 6-(benzylamino)pyridine-3-carbonitrile
Synonyms 6-(benzylamino)nicotinonitrile

CAS Number 15871-91-7

Molecular Formula C13H11Ns

Molecular Weight 209.25 g/mol

Structure

Spectroscopic Data Summary
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A complete set of experimental *H NMR, 3C NMR, IR, and MS spectra for 6-
(benzylamino)pyridine-3-carbonitrile is not readily available in published scientific literature.
The data presented below is a predictive analysis based on the compound's structure and
comparison with similar molecules.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

e 'H NMR (in CDCls, 400 MHz):

o

0 8.4 (s, 1H, H-2 of pyridine)

o

0 7.6 (dd, 1H, H-4 of pyridine)

[¢]

0 6.5 (d, 1H, H-5 of pyridine)

[¢]

0 7.2-7.4 (m, 5H, Ar-H of benzyl)

o

0 4.6 (d, 2H, CH:z of benzyl)

o

0 5.5 (br s, 1H, NH)

e 13C NMR (in CDCls, 100 MHz):

o 9 160 (C-6 of pyridine)

o

0 152 (C-2 of pyridine)

o

0 140 (C-4 of pyridine)

[¢]

0 138 (C-ipso of benzyl)

[¢]

0 129 (C-ortho/meta of benzyl)

o

0 128 (C-para of benzyl)

o

5 118 (CN)

[¢]

0 108 (C-5 of pyridine)
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o 0 95 (C-3 of pyridine)

o 0 47 (CHz of benzyl)

2.2. Infrared (IR) Spectroscopy (Predicted)

Wavenumber (cm—?) Assignment

~3350 N-H stretch

~3050 Aromatic C-H stretch

~2950 Aliphatic C-H stretch

~2220 C=N stretch (nitrile)

~1600, 1580, 1500 C=C and C=N aromatic ring stretches
~1450 CH: bend

C-H out-of-plane bend (monosubstituted
~740, 700
benzene)

2.3. Mass Spectrometry (MS) (Predicted)

e Method: Electron lonization (EI)

e Molecular lon [M]*: m/z 209

o Key Fragments:
o m/z 106 (C7HsN*, benzylamine fragment)
o m/z 91 (CsH7*, tropylium ion)
o m/z 77 (CeHs*, phenyl fragment)

Experimental Protocols

As a specific, detailed experimental protocol for the synthesis and purification of 6-
(benzylamino)pyridine-3-carbonitrile is not available in the searched literature, a general
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synthetic approach is proposed based on known reactions of similar compounds.
3.1. General Synthesis Workflow

The synthesis of 6-(benzylamino)pyridine-3-carbonitrile can be conceptually broken down
into a nucleophilic aromatic substitution reaction.

6-Halopyridine-3-carbonitrile
(e.g., 6-chloro or 6-bromopyridine-3-carbonitrile)

Benzylamine

Solvent
(e.9., DMF, DMSO)

Base
(e.g., K2CO3, EtN)

Purification
(e.g., Column Chromatography)

—| 6-(Benzylamino)pyridine-3-carbonitrile

Click to download full resolution via product page
Caption: General workflow for the synthesis of 6-(benzylamino)pyridine-3-carbonitrile.
3.2. Proposed Experimental Protocol

» Reaction Setup: To a round-bottom flask, add 6-chloropyridine-3-carbonitrile (1.0 eq),
benzylamine (1.1 eq), and a non-nucleophilic base such as potassium carbonate (2.0 eq).

» Solvent Addition: Add a suitable polar aprotic solvent, such as dimethylformamide (DMF) or
dimethyl sulfoxide (DMSO), to dissolve the reactants.
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» Reaction Conditions: Heat the reaction mixture at a temperature ranging from 80 to 120 °C.
Monitor the reaction progress by thin-layer chromatography (TLC).

o Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it
into water. Extract the aqueous layer with an organic solvent like ethyl acetate.

 Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure. Purify the crude product by column chromatography on
silica gel using a hexane/ethyl acetate gradient to obtain the pure 6-(benzylamino)pyridine-
3-carbonitrile.

o Characterization: Characterize the final product using NMR, IR, and MS to confirm its identity

and purity.

Logical Relationships in Spectroscopic Analysis

The interpretation of spectroscopic data follows a logical workflow to elucidate the structure of
the molecule.

Mass Spectrometry Infrared Spectroscopy NMR Spectroscopy
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v v
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Caption: Logical workflow for structure elucidation using spectroscopic data.
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Disclaimer: The spectroscopic data and experimental protocols provided in this document are
predictive and based on general chemical principles and data from analogous compounds. For
definitive characterization, experimental verification is required.

« To cite this document: BenchChem. [In-depth Technical Guide: Spectroscopic Data for 6-
(benzylamino)pyridine-3-carbonitrile]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b174813#spectroscopic-data-for-6-benzylamino-
pyridine-3-carbonitrile-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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